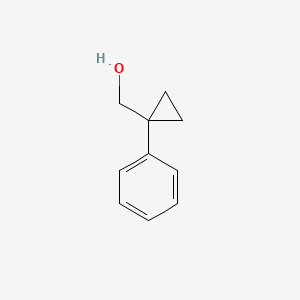

(1-Phenylcyclopropyl)methanol

説明

Significance and Research Context of Cyclopropylmethanols in Organic Chemistry

Cyclopropylmethanol and its derivatives are significant building blocks in organic synthesis. The cyclopropane (B1198618) ring, a three-membered carbocycle, possesses inherent ring strain, which can be harnessed for various chemical transformations. The presence of a hydroxymethyl group provides a handle for further functionalization, such as oxidation to the corresponding aldehyde or carboxylic acid, or conversion into esters and ethers.

The unique proximity of the cyclopropyl (B3062369) ring and the hydroxyl group can lead to interesting reactivity, including ring-opening reactions under certain conditions, providing access to a variety of acyclic compounds. The phenyl group in (1-Phenylcyclopropyl)methanol further influences its reactivity and provides a scaffold for the synthesis of more complex aromatic compounds. The rigid structure of the cyclopropane ring can also be exploited to control stereochemistry in organic reactions.

Historical Perspective of this compound Studies

The study of cyclopropane derivatives has a rich history in organic chemistry, with early investigations focusing on their unique bonding and reactivity. The synthesis of phenyl-substituted cyclopropanes has been a topic of interest for many decades, with various methods developed for their preparation. Early synthetic approaches to related structures often involved cyclopropanation reactions of styrenes or the reaction of organometallic reagents with appropriate precursors. The development of reactions like the Simmons-Smith reaction provided a more direct route to cyclopropyl-containing molecules. nih.govwikipedia.orgorganic-chemistry.org More specifically, the Kulinkovich reaction, discovered in 1989, offered an efficient method for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium catalyst, which is a key method for preparing compounds like this compound. wikipedia.org

Scope and Objectives of Current Research on this compound

Current research on this compound and related compounds is focused on several key areas. A primary objective is the development of new and more efficient synthetic methods for their preparation, including asymmetric syntheses to obtain enantiomerically pure compounds. Another major area of investigation is the exploration of the reactivity of the cyclopropylmethanol moiety, particularly in ring-opening reactions to generate diverse and structurally complex molecules that may not be easily accessible through other synthetic routes.

Furthermore, there is significant interest in utilizing this compound as a key intermediate in the synthesis of biologically active molecules and pharmaceuticals. The rigid cyclopropane unit can act as a conformational constraint, which can be beneficial for designing molecules with specific biological targets. Researchers are also exploring the application of this compound in materials science, for example, in the synthesis of novel polymers or functional materials.

Chemical Profile of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Registry Number | 31729-66-5 |

| Molecular Formula | C₁₀H₁₂O |

| Molecular Weight | 148.20 g/mol |

| Physical State | Liquid |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

| Solubility | Soluble in common organic solvents |

Spectral Data:

¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the phenyl group, a singlet for the methylene (B1212753) protons of the CH₂OH group, and complex multiplets for the cyclopropyl protons. The hydroxyl proton would appear as a broad singlet, the position of which is dependent on concentration and solvent.

¹³C NMR: The spectrum would show characteristic signals for the aromatic carbons, the carbon bearing the hydroxyl group, the quaternary cyclopropyl carbon attached to the phenyl group, and the other cyclopropyl carbons.

IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. kcvs.ca There would also be absorptions corresponding to C-H stretching of the aromatic and cyclopropyl groups, as well as C=C stretching of the aromatic ring.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of a water molecule, a hydroxymethyl radical, or cleavage of the cyclopropane ring.

Structure

3D Structure

特性

IUPAC Name |

(1-phenylcyclopropyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c11-8-10(6-7-10)9-4-2-1-3-5-9/h1-5,11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APALRPYIDIBHQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901308555 | |

| Record name | 1-Phenylcyclopropanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31729-66-5 | |

| Record name | 1-Phenylcyclopropanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31729-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylcyclopropanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylcyclopropanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Phenylcyclopropyl Methanol and Its Derivatives

Direct Synthesis Strategies

The most direct and widely employed strategy for the synthesis of (1-phenylcyclopropyl)methanol involves the reduction of a carbonyl group at the C1 position of the phenyl-substituted cyclopropane (B1198618) ring. This is typically achieved by using a suitable precursor such as 1-phenylcyclopropanecarboxylic acid or its corresponding esters (e.g., methyl 1-phenylcyclopropanecarboxylate).

Reduction of 1-Phenylcyclopropanecarboxylic Acid and Esters

A powerful and common method for this transformation is the use of lithium aluminum hydride (LiAlH₄). adichemistry.commasterorganicchemistry.comlibretexts.org LiAlH₄ is a potent reducing agent capable of converting carboxylic acids and esters to primary alcohols with high efficiency. adichemistry.comlibretexts.org The reaction is typically carried out in an anhydrous, non-protic solvent like diethyl ether or tetrahydrofuran (THF) to prevent the violent reaction of LiAlH₄ with water. adichemistry.com

The general mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester or carboxylic acid. youtube.com For an ester, this initially forms a tetrahedral intermediate which then collapses, eliminating an alkoxide leaving group to form an aldehyde. The aldehyde is subsequently reduced further by another equivalent of LiAlH₄ to an alkoxide intermediate. For a carboxylic acid, the first step is an acid-base reaction where the acidic proton of the carboxyl group reacts with the hydride to produce hydrogen gas and a lithium carboxylate salt, which is then reduced. youtube.com The final step in both pathways is a workup with an aqueous acid solution to protonate the resulting alkoxide and yield the final product, this compound. libretexts.org

Reaction Scheme: Reduction of Methyl 1-Phenylcyclopropanecarboxylate

Starting Material: Methyl 1-phenylcyclopropanecarboxylate Reagent: Lithium Aluminum Hydride (LiAlH₄) Solvent: Anhydrous Diethyl Ether or THF Product: this compound

| Step | Description | Reagents & Conditions |

| 1 | Reduction | 1) LiAlH₄ in anhydrous ether/THF. |

| 2 | Workup | 2) Aqueous acid (e.g., H₂O/H⁺). |

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives of this compound, particularly those with substituents on the phenyl ring, follows a logical extension of the direct synthesis strategy. The core of this approach is the initial synthesis of a substituted 1-phenylcyclopropane precursor, which is then reduced.

A versatile method for creating these precursors begins with appropriately substituted 2-phenylacetonitriles. nih.gov This method involves a two-step process: cyclopropanation followed by hydrolysis and subsequent reduction.

Step 1: Synthesis of Substituted 1-Phenylcyclopropanecarboxylic Acids

This procedure starts with the α-alkylation of a substituted phenylacetonitrile using 1,2-dibromoethane in the presence of a base, such as sodium hydroxide, to form a substituted 1-phenylcyclopropanecarbonitrile. nih.gov The nitrile group of this intermediate is then hydrolyzed, typically using a strong acid like concentrated hydrochloric acid under heating, to yield the corresponding substituted 1-phenylcyclopropanecarboxylic acid. nih.gov This multi-step process allows for the introduction of a wide variety of substituents onto the phenyl ring, depending on the choice of the starting phenylacetonitrile.

Reaction Scheme: Synthesis of a Substituted 1-Phenylcyclopropanecarboxylic Acid

Starting Material: Substituted 2-phenylacetonitrile Reagents: 1) 1,2-dibromoethane, NaOH. 2) Concentrated HCl, Heat. Product: Substituted 1-phenylcyclopropanecarboxylic acid

| Reactant | Reagents | Intermediate | Reagents | Product |

| Substituted Phenylacetonitrile | 1,2-dibromoethane, NaOH | Substituted 1-phenylcyclopropanecarbonitrile | Conc. HCl, Δ | Substituted 1-phenylcyclopropanecarboxylic acid |

Step 2: Reduction to Substituted this compound Derivatives

Once the substituted 1-phenylcyclopropanecarboxylic acid has been synthesized, it is converted to the final alcohol derivative via reduction. As with the direct synthesis of the parent compound, lithium aluminum hydride is the reagent of choice for this transformation, efficiently reducing the carboxylic acid group to a primary alcohol. masterorganicchemistry.comlibretexts.org The reaction conditions are analogous, requiring an anhydrous ethereal solvent and a final aqueous workup. This robust, two-stage approach provides a reliable pathway to a diverse range of substituted this compound derivatives, such as [2-(4-chlorophenyl)cyclopropyl]methanol. chemsynthesis.com

Reaction Mechanisms and Mechanistic Studies of 1 Phenylcyclopropyl Methanol

Cyclopropyl-Carbinyl Rearrangements Involving (1-Phenylcyclopropyl)methanol

The most characteristic reaction of this compound and related cyclopropylcarbinols is the cyclopropyl-carbinyl rearrangement. This process is typically initiated by the formation of a carbocation at the methylene (B1212753) carbon under acidic conditions (e.g., solvolysis or reaction with protic or Lewis acids). The resulting cyclopropylcarbinyl cation is a non-classical, highly delocalized species that readily undergoes ring-opening to form a more stable homoallylic cation. rsc.orgrsc.org

Two primary rearrangement pathways are observed:

Cyclopropylcarbinyl to Homoallyl Rearrangement: This is the most common pathway, where the three-membered ring opens to relieve ring strain, leading to the formation of a homoallylic alcohol or a derivative thereof. rsc.org The presence of the phenyl group on the cyclopropane (B1198618) ring significantly stabilizes the initial carbocation, influencing the kinetics and outcome of the rearrangement.

Cyclopropylcarbinyl–Cyclopropylcarbinyl Rearrangement: In certain systems, the initially formed cyclopropyl (B3062369) cation can rearrange to another cyclopropyl cation before subsequent reactions occur. chemrxiv.org This type of rearrangement has been demonstrated through labeling experiments and is dependent on the stereochemistry and substitution pattern of the starting alcohol. chemrxiv.org

The solvolysis of this compound or its derivatives generates a cyclopropylmethyl cation. glasp.covedantu.comstudy.comyoutube.com This intermediate is not a single structure but rather an equilibrium of rapidly interconverting carbocations, including the cyclopropylcarbinyl, bicyclobutonium, and homoallylic cations. chemrxiv.org The distribution of products is highly dependent on the reaction conditions and the substitution pattern of the aromatic ring. Computational studies have shown that for phenyl-substituted systems, the rearrangement of the carbocation intermediate can become competitive with nucleophilic attack, leading to a potential loss of stereoselectivity. chemrxiv.org

| Rearrangement Type | Intermediate(s) | Driving Force | Typical Products |

| Cyclopropylcarbinyl to Homoallyl | Cyclopropylcarbinyl cation, Homoallylic cation | Relief of ring strain, Formation of a stable carbocation | Homoallylic alcohols, ethers, or halides |

| Cyclopropylcarbinyl–Cyclopropylcarbinyl | Cyclopropylcarbinyl cations | Formation of a more stable substituted cyclopropyl cation | Isomerized cyclopropyl derivatives |

Deoxygenative Coupling Reactions

Deoxygenative coupling reactions represent a powerful method for forming carbon-carbon bonds by replacing a hydroxyl group with a carbon-based nucleophile. While specific mechanistic studies focusing solely on this compound are not extensively documented, the general mechanisms established for alcohols are applicable. A prominent modern strategy involves metallaphotoredox catalysis. nih.gov

The generalized mechanism for a deoxygenative arylation of an alcohol like this compound proceeds through several key steps: nih.gov

Activation of the Alcohol: The alcohol is first activated, for example, by condensation with an N-heterocyclic carbene (NHC) salt to form an NHC-alcohol adduct. nih.gov

Single-Electron Transfer (SET): A photocatalyst, excited by light, oxidizes the NHC-alcohol adduct via a single-electron transfer, generating a radical cation.

Radical Formation: Subsequent proton transfer and β-scission of the adduct lead to the formation of a cyclopropylcarbinyl radical.

Cross-Coupling: This radical is then captured by a nickel-aryl species (formed in a parallel catalytic cycle), which undergoes reductive elimination to yield the final arylated product and regenerate the nickel catalyst.

This method avoids the harsh conditions often required for classical deoxygenation and allows for the coupling of a wide range of alcohols with aryl halides. nih.gov Another approach involves nickel-catalyzed cross-electrophile coupling, where alcohol derivatives like mesylates are coupled with other electrophiles, proceeding through alkyl radical intermediates. nih.gov

Enzymatic Reactions and Mechanistic Probes

While this compound itself is not a common enzyme substrate, its derivatives and structural analogs serve as powerful mechanistic probes, particularly for enzymes that catalyze radical-mediated reactions. The cyclopropylcarbinyl moiety is frequently employed as a "radical clock."

A radical clock is a molecule that undergoes a rapid and well-characterized unimolecular rearrangement if a radical is generated at a specific position. illinois.edu For this compound, abstraction of the hydroxyl hydrogen followed by the generation of a radical on the adjacent carbon would create a cyclopropylcarbinyl radical. This radical undergoes extremely rapid ring-opening to form a homoallylic radical. acs.orgresearchgate.net The rate of this ring-opening is known with reasonable accuracy. acs.org

By using a cyclopropyl-containing substrate with an enzyme suspected of having a radical mechanism, researchers can test for the formation of a substrate radical intermediate.

If the enzyme produces the unrearranged (cyclopropyl-containing) product, it implies that any radical intermediate formed must have a lifetime shorter than the time required for ring-opening.

Conversely, if a ring-opened product is detected, it provides strong evidence for the formation of a substrate radical with a lifetime long enough for the rearrangement to occur. researchgate.netnih.gov

This technique has been instrumental in studying various enzyme families, including radical S-adenosyl-l-methionine (SAM) enzymes and non-heme iron enzymes. acs.orgnih.gov Furthermore, studies on the closely related compound 1-(phenylcyclopropyl)methylamine show it acts as a substrate for monoamine oxidase (MAO), being enzymatically converted to 1-phenylcyclopropanecarboxaldehyde. nih.gov This indicates that the phenylcyclopropyl scaffold can be accommodated and processed within enzyme active sites.

| Probe Application | Mechanistic Principle | Information Gained | Enzyme Classes Studied |

| Radical Clock | Rapid, calibrated ring-opening of the cyclopropylcarbinyl radical | Detection and lifetime estimation of substrate radical intermediates | Radical SAM enzymes, Monooxygenases, Cytochrome P450s |

| Enzyme Substrate/Inactivator | Interaction with the enzyme active site leading to turnover or inhibition | Elucidation of substrate scope and catalytic mechanism | Monoamine Oxidase (MAO) |

Photochemical Rearrangements Involving this compound Derivatives

Derivatives of this compound, particularly those where the alcohol is converted to a chromophore-containing group, are susceptible to photochemical rearrangements. The structural motif of two π-systems (the phenyl ring and another unsaturated system) separated by a saturated sp³-hybridized carbon atom makes them candidates for the di-π-methane rearrangement . wikipedia.orgscribd.comchem-station.com

The di-π-methane rearrangement is a photochemical reaction of a 1,4-diene or an allyl-substituted aromatic compound that results in the formation of a vinyl- or aryl-substituted cyclopropane. youtube.comiupac.org The mechanism generally proceeds through a diradical intermediate formed upon photoexcitation. For a derivative of this compound, the reaction would involve:

Photoexcitation: Absorption of UV light promotes the molecule to an excited singlet or triplet state.

Diradical Formation: A diradical intermediate is formed through bridging between the two π-systems.

Cyclopropane Ring Cleavage and Reformation: The original cyclopropane ring cleaves, and a new three-membered ring is formed, resulting in a structural isomer.

Studies on the closely related compound trans-phenyl(2-phenylcyclopropyl)methanone demonstrate that upon irradiation, it isomerizes to the cis-isomer, likely proceeding through a 1,3-biradical intermediate, which is characteristic of this type of photorearrangement. researcher.life The efficiency and outcome of the di-π-methane rearrangement are highly dependent on the excited state multiplicity (singlet vs. triplet). wikipedia.org

Computational Chemistry in Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of this compound and related compounds. mdpi.com These methods provide detailed information about the energies of reactants, intermediates, transition states, and products, which is often difficult to obtain experimentally.

Key applications of computational chemistry in this context include:

Mapping Carbocation Rearrangements: DFT calculations have been used to investigate the potential energy surface of the cyclopropylcarbinyl cation rearrangement. chemrxiv.org These studies have confirmed that the bicyclobutonium cation is a high-energy transition structure rather than a stable intermediate in many systems. They also reveal the delicate energy balance between different rearrangement pathways (e.g., ring-opening vs. bond rotation) and how substituents influence this balance. chemrxiv.org

Predicting Reaction Outcomes: By calculating the activation barriers for competing pathways, computational models can predict the major products of a reaction under given conditions. For example, calculations can determine whether nucleophilic attack or rearrangement is the kinetically favored path for a given cyclopropylcarbinyl cation. chemrxiv.orgnih.gov

Elucidating Reaction Mechanisms: Computational studies can support or refute proposed mechanisms. For instance, in deoxygenative coupling, DFT can help understand the stability of radical intermediates and the feasibility of proposed catalytic cycles. mdpi.com Similarly, for photochemical reactions, calculations can elucidate the structures and energies of excited states and biradical intermediates. researcher.life

| Computational Method | Application in Mechanistic Study | Key Insights Provided |

| Density Functional Theory (DFT) | Mapping potential energy surfaces for cationic rearrangements | Relative energies of carbocation intermediates (cyclopropylcarbinyl, homoallyl) and transition states. chemrxiv.org |

| DFT | Calculating activation barriers for competing reaction pathways | Prediction of product ratios (e.g., rearrangement vs. substitution) and stereochemical outcomes. |

| Ab Initio Molecular Dynamics | Simulating the dynamic behavior of reactive intermediates | Understanding the fluxional nature of non-classical carbocations and post-transition state bifurcations. nih.gov |

Applications in Chemical Synthesis

Building Block for Complex Molecules

(1-Phenylcyclopropyl)methanol serves as a versatile building block for the synthesis of more complex molecules. The combination of the phenyl ring, the reactive cyclopropyl (B3062369) group, and the functionalizable hydroxyl group allows for a wide range of subsequent chemical transformations.

Intermediate in Pharmaceutical Synthesis

The phenylcyclopropane motif is present in some biologically active compounds, and this compound can be a key intermediate in their synthesis. The rigid cyclopropane (B1198618) unit can serve as a bioisostere for other groups and can influence the conformational properties of a molecule, potentially leading to enhanced biological activity or selectivity. For example, derivatives of 1-phenylcyclopropane carboxamide have been investigated for their potential anticancer and antiproliferative activities. nih.govresearchgate.net

Development of Novel Methodologies

The unique reactivity of this compound makes it a useful substrate for the development of new synthetic methodologies. Researchers can use this compound to explore novel ring-opening reactions, C-H activation strategies, or stereoselective transformations, thereby expanding the toolbox of synthetic organic chemistry.

Advanced Topics and Future Research Directions

Design and Synthesis of Novel (1-Phenylcyclopropyl)methanol Analogues

The core structure of this compound serves as a versatile scaffold for the design and synthesis of new chemical entities with a wide range of potential biological activities. The rigid cyclopropyl (B3062369) ring, coupled with the aromatic phenyl group, provides a unique three-dimensional conformation that can be exploited for targeted interactions with biological macromolecules.

Research in this area focuses on the strategic modification of the parent molecule to modulate its physicochemical and pharmacological properties. Key strategies include:

Substitution on the Phenyl Ring: Introduction of various substituents on the phenyl ring can significantly influence the electronic and steric properties of the molecule. This, in turn, can impact binding affinities to biological targets and metabolic stability.

Modification of the Methanol Moiety: The hydroxyl group of the methanol side chain is a prime site for derivatization. It can be converted into ethers, esters, amines, and other functional groups to explore structure-activity relationships (SAR) and improve pharmacokinetic profiles.

Introduction of Heterocyclic Moieties: Replacing the phenyl ring with or attaching various heterocyclic systems can introduce new interaction points, such as hydrogen bond donors and acceptors, which can enhance target specificity and potency.

A notable example involves the synthesis of 1-phenylcyclopropane carboxamide derivatives. mdpi.com In these analogues, the methanol group is replaced by a carboxamide functionality, which has been shown to be a key pharmacophore in a variety of biologically active compounds. The synthesis of these derivatives often involves a multi-step sequence starting from commercially available 2-phenyl acetonitrile, which undergoes cyclopropanation followed by hydrolysis of the nitrile to a carboxylic acid and subsequent amidation. mdpi.com

The biological evaluation of these novel analogues is a crucial aspect of the design and synthesis cycle. For instance, various 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives have been synthesized and screened for their in vitro antiproliferative activities against a panel of human cancer cell lines. nih.gov Such studies provide valuable insights into the SAR of these compounds and guide the design of future generations of analogues with improved efficacy.

Table 1: Examples of Synthesized this compound Analogues and their Potential Applications

| Analogue Class | General Structure | Potential Biological Activity |

|---|---|---|

| Carboxamides | Phenylcyclopropyl-C(O)NRR' | Anticancer, Anti-inflammatory |

| Ureas | Phenylcyclopropyl-NHC(O)NRR' | Anticancer, Antiviral |

| Amines | Phenylcyclopropyl-CH₂NRR' | CNS disorders |

| Ethers | Phenylcyclopropyl-CH₂OR | Various |

| Esters | Phenylcyclopropyl-CH₂OC(O)R | Prodrugs |

Computational Studies and Predictive Modeling

Computational chemistry has emerged as an indispensable tool in modern drug discovery and development, offering a rational and efficient approach to the design of new molecules and the prediction of their properties. In the context of this compound and its analogues, computational studies are being employed to gain a deeper understanding of their behavior at the molecular level.

Molecular Docking: This technique is used to predict the preferred orientation of a ligand when it binds to a target protein. For derivatives of this compound, molecular docking studies can help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, within the binding pocket of a specific enzyme or receptor. nih.govnih.gov This information is invaluable for understanding the mechanism of action and for designing new analogues with improved binding affinity and selectivity. For example, docking studies have been used to investigate the binding modes of pyrazoline derivatives, which share structural similarities with cyclopropyl compounds, to breast cancer targets. pensoft.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By developing QSAR models for this compound derivatives, researchers can predict the activity of newly designed compounds before they are synthesized, thereby prioritizing the most promising candidates. mdpi.com Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful as they consider the three-dimensional properties of the molecules. mdpi.com

ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. In silico ADMET prediction models are increasingly being used to assess these properties at an early stage of the drug discovery process, reducing the risk of late-stage failures. For new analogues of this compound, these predictive models can estimate parameters such as oral bioavailability, blood-brain barrier penetration, and potential toxicity. researchgate.net

Table 2: Application of Computational Methods in the Study of this compound Analogues

| Computational Method | Application | Predicted Properties |

|---|---|---|

| Molecular Docking | Elucidate binding modes with biological targets. | Binding affinity, Key interactions |

| 3D-QSAR (CoMFA/CoMSIA) | Predict biological activity based on 3D structure. | Potency, Selectivity |

| ADMET Prediction | Assess drug-like properties. | Oral bioavailability, Toxicity |

Expanding Synthetic Utility

Beyond its potential in medicinal chemistry, this compound is a valuable synthetic intermediate that can be used to construct more complex molecular architectures. The strained cyclopropane (B1198618) ring is susceptible to a variety of ring-opening reactions, providing access to a diverse range of functionalized products.

Future research in this area is likely to focus on:

Catalytic Ring-Opening Reactions: The development of new catalytic systems for the regioselective and stereoselective ring-opening of this compound and its derivatives would significantly expand their synthetic utility. This could involve the use of transition metal catalysts or organocatalysts to achieve transformations that are not possible with traditional methods. The ring-opening of epoxides, which share some reactivity patterns with cyclopropanes, has been extensively studied and can serve as a model for developing new reactions. rsc.orgnih.gov

Application in Natural Product Synthesis: The unique structural and conformational properties of the phenylcyclopropyl motif make it an attractive building block for the total synthesis of complex natural products. Its incorporation into a natural product scaffold could lead to novel analogues with interesting biological activities. The development of synthetic routes that utilize this compound as a key intermediate is an active area of research. nih.gov

Biocatalytic Transformations: The use of enzymes to perform chemical transformations offers several advantages over traditional chemical methods, including high selectivity and mild reaction conditions. Biocatalytic approaches could be employed for the enantioselective synthesis of chiral derivatives of this compound or for the selective functionalization of the molecule. researchgate.net For instance, biocatalysts have been successfully used for the asymmetric reduction of ketones to produce chiral alcohols, a transformation that could be applied to precursors of this compound. researchgate.net

The continued exploration of these advanced topics will undoubtedly lead to new discoveries and applications for this compound and its derivatives, solidifying its importance in both medicinal and synthetic chemistry.

Q & A

Q. What are the established synthetic routes for (1-Phenylcyclopropyl)methanol, and how can reaction conditions be optimized?

The synthesis of this compound typically involves cyclopropanation followed by functional group transformations. For example:

- Cyclopropanation : Reacting styrene derivatives with diethylzinc and titanium tetrachloride (TiCl₄) in dichloromethane (CH₂Cl₂) to form the cyclopropyl core .

- Grignard Reaction : Subsequent treatment with methyl magnesium bromide (CH₃MgBr) in tetrahydrofuran (THF) introduces the methanol moiety . Optimization includes adjusting stoichiometry, temperature (room temperature vs. reflux), and solvent polarity. Yield improvements (e.g., from 60% to 85%) have been reported by controlling moisture levels and catalyst purity .

Q. What analytical techniques are recommended for characterizing this compound and verifying purity?

Key methods include:

- Mass Spectrometry (MS) : Electron ionization (EI-MS) to confirm molecular weight (e.g., m/z 174.20 for C₁₁H₁₄O) and fragmentation patterns .

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and isocratic elution (methanol:water = 70:30) to assess purity (>95%) .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃, δ 7.2–7.4 ppm for aromatic protons, δ 1.2–1.5 ppm for cyclopropyl methylene groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in antimicrobial or antitubular activity (e.g., MIC values ranging from 2–50 µg/mL) may arise from:

- Experimental Variability : Differences in bacterial strains (e.g., Mycobacterium tuberculosis H37Rv vs. clinical isolates) or assay conditions (pH, incubation time) .

- Structural Ambiguity : Impurities in stereoisomers or unaccounted substituents (e.g., 4-methyl vs. 4-fluoro analogs) altering binding affinity . Mitigation strategies include orthogonal validation (e.g., X-ray crystallography of target complexes) and standardized protocols across labs .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound analogs?

Systematic SAR involves:

- Substituent Variation : Introducing electron-withdrawing groups (e.g., -NO₂) at the phenyl para-position to enhance antibacterial potency .

- Scaffold Hybridization : Combining the cyclopropane ring with imidazole or pyrrole moieties to explore dual-action mechanisms (e.g., antimalarial + antitubular) . Computational docking (e.g., AutoDock Vina) can predict binding modes to enzymes like InhA (enoyl-ACP reductase) in tuberculosis .

Q. How can biocatalytic synthesis of this compound be optimized for sustainability?

Advances include:

- Enzyme Engineering : Directed evolution of alcohol dehydrogenases (ADHs) to improve enantioselectivity (>99% ee) and reduce byproduct formation .

- Solvent Systems : Using water-miscible ionic liquids (e.g., [BMIM][BF₄]) to enhance substrate solubility and enzyme stability at 30–40°C .

- Cofactor Recycling : NADPH regeneration via glucose dehydrogenase (GDH) to lower costs .

Q. What methodologies assess the environmental impact of this compound in wastewater?

Key approaches:

- Biodegradability Testing : OECD 301D (closed bottle test) to measure half-life under aerobic conditions .

- Ecotoxicology : Daphnia magna acute toxicity assays (LC₅₀) and algal growth inhibition tests (72-h IC₅₀) .

- Bioaccumulation : LogP calculations (e.g., 2.8 via HPLC) and in silico models (EPI Suite) to predict persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。